molecular formula C19H22FNO3 B1243713 4-[[4-(4-Fluorophenyl)piperidin-3-yl]methoxy]-2-methoxyphenol

4-[[4-(4-Fluorophenyl)piperidin-3-yl]methoxy]-2-methoxyphenol

Cat. No.: B1243713
M. Wt: 331.4 g/mol
InChI Key: DTXXMQRFTUCBHG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(-)-trans-4-[4-(4’-Fluorophenyl)-3-piperidinylmethoxy]-2-methoxyphenol: is a metabolite of paroxetine, a selective serotonin reuptake inhibitor (SSRI) commonly used as an antidepressant. This compound is significant due to its role in the pharmacokinetics and pharmacodynamics of paroxetine, influencing its therapeutic effects and side-effect profile .

Preparation Methods

Synthetic Routes and Reaction Conditions: One common method involves the use of phenylsilane to promote the formation and reduction of imine, initiating cyclization and reducing the piperidinone intermediate with an iron complex as a catalyst .

Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include the use of high-performance liquid chromatography for purification and quality control .

Chemical Reactions Analysis

Types of Reactions:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions include various substituted piperidine derivatives and oxidized methoxyphenol compounds .

Comparison with Similar Compounds

Properties

IUPAC Name

4-[[4-(4-fluorophenyl)piperidin-3-yl]methoxy]-2-methoxyphenol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H22FNO3/c1-23-19-10-16(6-7-18(19)22)24-12-14-11-21-9-8-17(14)13-2-4-15(20)5-3-13/h2-7,10,14,17,21-22H,8-9,11-12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DTXXMQRFTUCBHG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=CC(=C1)OCC2CNCCC2C3=CC=C(C=C3)F)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H22FNO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

331.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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